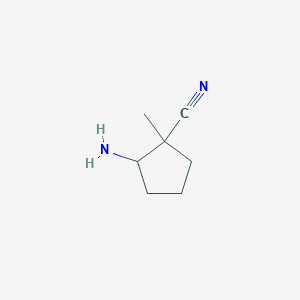![molecular formula C15H28N2O3 B8603476 tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate](/img/structure/B8603476.png)
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(isopropylamino)-2-oxoethyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with isopropylamine and an appropriate aldehyde or ketone. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium cyanide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperidine derivatives .
Applications De Recherche Scientifique
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products[][3].
Mécanisme D'action
The mechanism of action of tert-butyl 4-[2-(isopropylamino)-2-oxoethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate is unique due to its specific structural features, such as the isopropylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C15H28N2O3 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
tert-butyl 4-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-11(2)16-13(18)10-12-6-8-17(9-7-12)14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,18) |
Clé InChI |
MPKPOGWWKXBARX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8603407.png)












